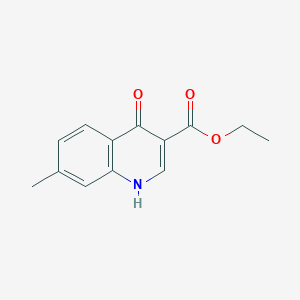
hepta-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hepta-2,4-dienamide is a type of multi-substituted conjugated diene . It is useful as an intermediate for the synthesis of various biologically active compounds and functional materials . The molecular formula of hepta-2,4-dienamide is C7H11NO .
Synthesis Analysis
The one-pot synthesis of multi-substituted 2,4-butadienes, including hepta-2,4-dienamide, can be achieved via the reaction of ketene dithioacetal with a variety of aromatic ketone compounds . For instance, complete stereoselective (2Z,4E)-2,4-dienamide was obtained from the reaction of ketene dithioacetal with 4-methoxyacetophenone in the presence of sodium hydroxide as a base in DMSO .Molecular Structure Analysis
The structure of hepta-2,4-dienamide has been established through spectroscopic data and X-ray analysis . The molecular weight of hepta-2,4-dienamide is 125.17 Da .Chemical Reactions Analysis
The synthesis of hepta-2,4-dienamide involves a cascade reaction. This includes the addition of ketene dithioacetal to a ketone compound, elimination of methylthiolate anion from the ketene dithioacetal, subsequent intramolecular cyclization, and ring opening reaction by readdition of methylthiolate anion .Physical And Chemical Properties Analysis
Hepta-2,4-dienamide has a molecular weight of 125.17 Da . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of hepta-2,4-dienamide can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-bromo-1-butene", "acryloyl chloride", "sodium hydride", "N,N-dimethylformamide", "ammonium chloride", "sodium hydroxide", "acetic acid", "hexane", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 2-bromo-1-butene is reacted with sodium hydride in N,N-dimethylformamide to form the corresponding alkene intermediate.", "Step 2: The alkene intermediate is then reacted with acryloyl chloride in the presence of a catalytic amount of ammonium chloride to form the corresponding enone intermediate.", "Step 3: The enone intermediate is then treated with sodium hydroxide in water to form the corresponding dienone intermediate.", "Step 4: The dienone intermediate is then reacted with acetic acid in the presence of a catalytic amount of ammonium chloride to form the corresponding dienamide intermediate.", "Step 5: The dienamide intermediate is purified by column chromatography using a hexane/ethyl acetate solvent system to yield the final product, hepta-2,4-dienamide." ] } | |
Número CAS |
1000537-57-4 |
Nombre del producto |
hepta-2,4-dienamide |
Fórmula molecular |
C7H11NO |
Peso molecular |
125.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6156173.png)